MCL1 Binding Affinity Comparison
In a fluorescence polarization displacement assay using His-tagged MCL1 (residues 171-327) expressed in E. coli BL21(DE3), 2-(5-Bromo-2-fluorophenyl)imidazole demonstrated a Ki of 8.70E+4 nM (87,000 nM) [1]. By comparison, a structurally related phenylimidazole analog (BDBM50013882) containing a different core scaffold exhibited a Ki of 1.01E+3 nM (1,010 nM) under identical assay conditions [2]. The target compound is thus approximately 86-fold less potent against MCL1 than this specific analog, a quantitative distinction that defines its utility in selectivity profiling and SAR studies.
| Evidence Dimension | MCL1 Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 87,000 nM |
| Comparator Or Baseline | Phenylimidazole analog BDBM50013882: Ki = 1,010 nM |
| Quantified Difference | ~86-fold weaker binding (target compound exhibits 86× higher Ki) |
| Conditions | Displacement of Flu-BID/FAM-BID from His-tagged MCL1 (171-327) expressed in E. coli BL21(DE3), fluorescence polarization assay, 3 hr incubation. |
Why This Matters
This quantitative divergence confirms that the specific bromo-fluoro substitution pattern of the target compound is not merely a synthetic convenience but a functional determinant, essential for accurate SAR interpretation in MCL1-targeted drug discovery programs.
- [1] BindingDB. BDBM50013885 (CHEMBL3260035) - Affinity Data: Ki = 8.70E+4 nM for MCL1. BindingDB Entry. View Source
- [2] BindingDB. BDBM50013882 (CHEMBL3265313) - Affinity Data: Ki = 1.01E+3 nM for MCL1. BindingDB Entry. View Source
